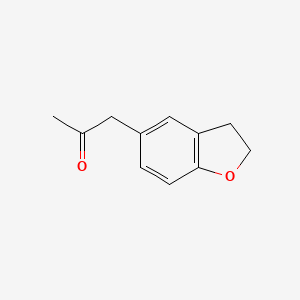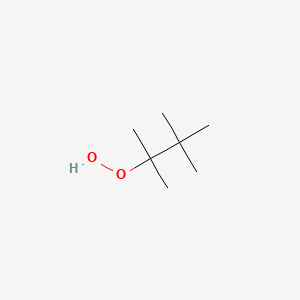
N-Adamantan-1-yl-2-bromo-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Adamantan-1-yl-2-bromo-acetamide is an organic compound featuring an adamantane core structure Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-2-bromo-acetamide typically involves the reaction of 1-adamantylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1-adamantylamine and bromoacetyl bromide.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: 1-adamantylamine is dissolved in dichloromethane, and bromoacetyl bromide is added dropwise with stirring. Triethylamine is then added to neutralize the hydrogen bromide formed. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 1-adamantylamine and bromoacetyl bromide are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: The product is purified using industrial-scale recrystallization or chromatography techniques to ensure high purity suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Adamantan-1-yl-2-bromo-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(1-adamantyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Major Products
N-(1-Adamantyl)-2-aminoacetamide: Formed by reduction.
N-(1-Adamantyl)-2-azidoacetamide: Formed by nucleophilic substitution with sodium azide.
N-(1-Adamantyl)-2-carboxylic acid: Formed by oxidation.
Aplicaciones Científicas De Investigación
N-Adamantan-1-yl-2-bromo-acetamide has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to modify biological targets.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetamide group.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of N-Adamantan-1-yl-2-bromo-acetamide involves the reactivity of the bromoacetamide group. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in enzyme inhibition, where the compound can modify active site residues, leading to the inhibition of enzyme activity. The adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Adamantyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(1-Adamantyl)-2-iodoacetamide: Contains an iodine atom, making it more reactive than the bromo derivative.
N-(1-Adamantyl)-2-fluoroacetamide: Features a fluorine atom, which is less reactive but more stable.
Uniqueness
N-Adamantan-1-yl-2-bromo-acetamide is unique due to the balance between reactivity and stability provided by the bromine atom. It is more reactive than the chloro and fluoro derivatives, making it suitable for applications requiring efficient nucleophilic substitution. it is less reactive than the iodo derivative, providing a balance that is advantageous in controlled chemical reactions.
Propiedades
Fórmula molecular |
C12H18BrNO |
|---|---|
Peso molecular |
272.18 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-bromoacetamide |
InChI |
InChI=1S/C12H18BrNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) |
Clave InChI |
PRIHBWFFGUPPOR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


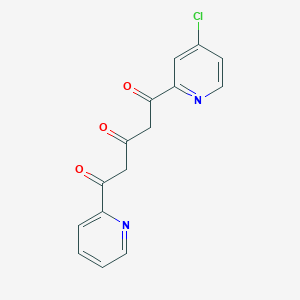
![1h-Indole-1-carboxylic acid,5-[[2-(dimethylamino)acetyl]amino]-2,3-dihydro-,1,1-dimethylethyl ester](/img/structure/B8561916.png)

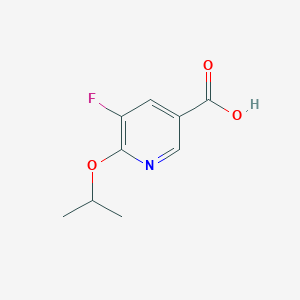
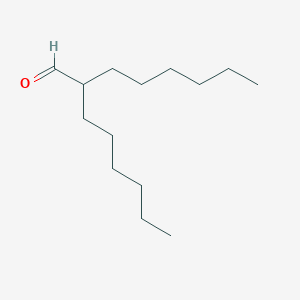

![ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8561951.png)
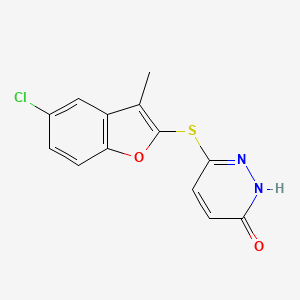

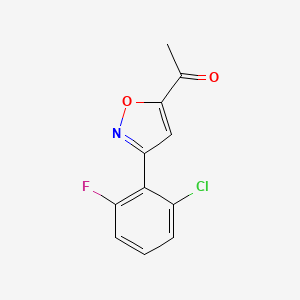
![9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carboxamide](/img/structure/B8561996.png)
